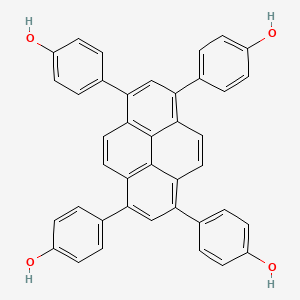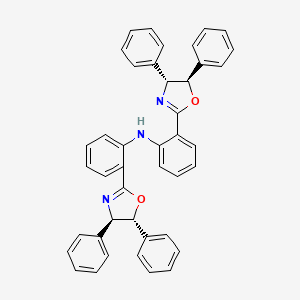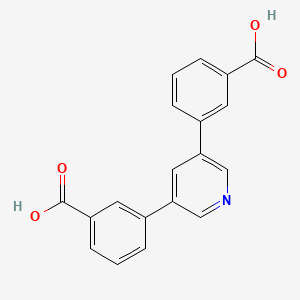
3,3'-(Pyridine-3,5-diyl)dibenzoic acid
描述
3,3’-(Pyridine-3,5-diyl)dibenzoic acid: is an organic compound with the molecular formula C₁₉H₁₃NO₄ It is a derivative of pyridine and benzoic acid, featuring a pyridine ring substituted at the 3 and 5 positions with benzoic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with benzene derivatives under specific conditions. One common method is the hydrothermal synthesis, where metal(II) chloride precursors, pyridine-3,5-dicarboxylic acid, and various coligands (such as 1,10-phenanthroline, 2,2’-bipyridine, 2,2’-biimidazole, or pyridine) are used. The reaction is carried out in a sealed vessel at elevated temperatures, leading to the formation of coordination polymers .
Industrial Production Methods: Industrial production of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid may involve similar hydrothermal methods, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3,3’-(Pyridine-3,5-diyl)dibenzoic acid has several applications in scientific research:
Coordination Chemistry: It is used as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation.
Materials Science: The compound’s ability to form stable coordination complexes makes it useful in the development of new materials with specific properties, such as porosity or catalytic activity.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
作用机制
The mechanism by which 3,3’-(Pyridine-3,5-diyl)dibenzoic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic or structural functions, depending on the metal ion and the overall structure of the complex .
相似化合物的比较
4,4’-(Pyridine-3,5-diyl)dibenzoic acid: Similar in structure but with different substitution patterns, leading to different coordination properties.
Pyridine-3,5-dicarboxylic acid: Lacks the benzoic acid groups, resulting in different reactivity and coordination behavior.
Uniqueness: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid is unique due to its specific substitution pattern, which allows it to form distinct coordination complexes with various metal ions. This makes it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored properties .
属性
IUPAC Name |
3-[5-(3-carboxyphenyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-3-12(7-14)16-9-17(11-20-10-16)13-4-2-6-15(8-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIXVHACOAZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


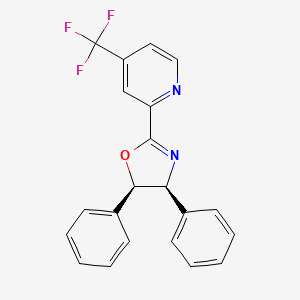
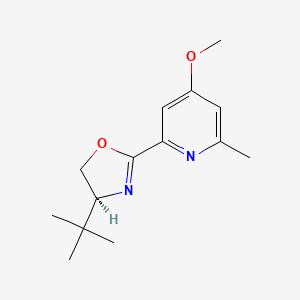
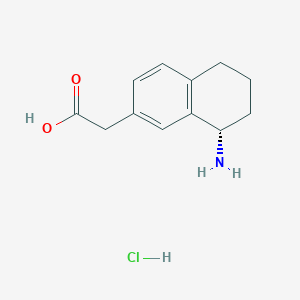
![(2S,2'S)-2,2'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dipropionic acid](/img/structure/B8181185.png)
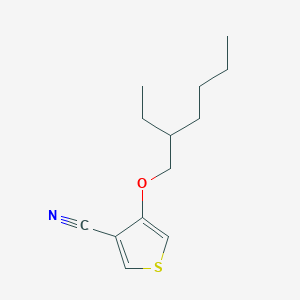
![(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B8181199.png)
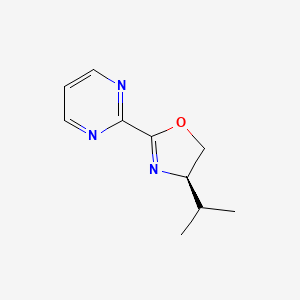
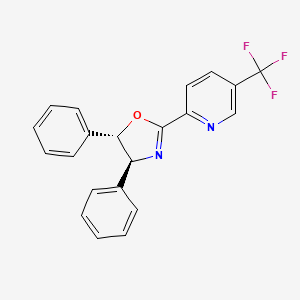
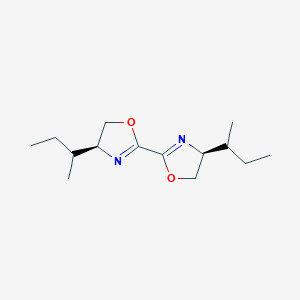

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))](/img/structure/B8181239.png)
